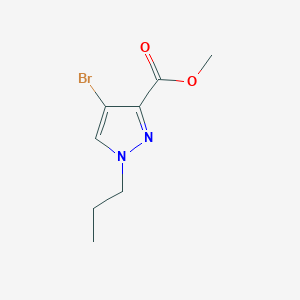

methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate (CAS: Not explicitly provided; molecular formula: C₈H₁₁BrN₂O₂, molecular weight: 247.09 ) is a brominated pyrazole derivative with a propyl substituent at the N1 position and a methyl ester group at C2. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable reactivity.

The compound’s safety profile highlights significant hazards, including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . It requires stringent handling protocols, such as avoiding heat, moisture, and open flames (P210, P233) . Notably, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, likely due to challenges in handling or regulatory constraints .

Properties

IUPAC Name |

methyl 4-bromo-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQIVRIECCZTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor followed by esterification. One common method includes the reaction of 4-bromo-1H-pyrazole with propyl bromide in the presence of a base to introduce the propyl group. This is followed by esterification with methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: 4-amino-1-propyl-1H-pyrazole-3-carboxylate.

Reduction: 4-bromo-1-propyl-1H-pyrazole-3-methanol.

Oxidation: 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Overview:

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate is utilized in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Applications:

- Anti-inflammatory Agents: Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders .

- Anticancer Compounds: The compound's ability to interact with specific biological pathways has led to investigations into its potential as an anticancer agent .

Case Study:

A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in tumor cells through receptor modulation.

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals.

Applications:

- Herbicides and Fungicides: The compound is incorporated into formulations aimed at enhancing crop protection against pests and diseases, thereby improving agricultural yields .

Data Table: Agrochemical Formulations Using this compound

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | Methyl 4-bromo-1-propyl-1H-pyrazole | Weed control in cereals |

| Fungicide | Methyl 4-bromo-1-propyl-1H-pyrazole | Fungal disease prevention in fruits |

Material Science

Overview:

The compound is also applied in material science, particularly in the development of specialty polymers and resins.

Applications:

- Polymer Synthesis: It contributes to creating materials with enhanced durability and chemical resistance, making it suitable for various industrial applications .

Case Study:

Research highlighted the use of this compound in formulating a polymer blend that exhibited superior thermal stability compared to conventional materials. This advancement has implications for manufacturing processes requiring high-performance materials.

Biochemical Research

Overview:

this compound is utilized in biochemical studies focusing on enzyme inhibitors and receptor interactions.

Applications:

- Enzyme Inhibition Studies: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies .

Data Table: Enzyme Targets for this compound

| Enzyme Target | Inhibition Type | Potential Therapeutic Use |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | Pain and inflammation relief |

| Phosphodiesterase (PDE) | Noncompetitive | Treatment of erectile dysfunction |

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a standard reference compound.

Applications:

It is used to calibrate analytical methods ensuring accuracy and reliability when quantifying related compounds .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Compound 1 : Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate

Compound 2 : 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine

- Substituents : 3-(Methylsulfonyl)propyl at N1; amine group at C3 (vs. methyl ester in the target compound).

- Molecular Formula : C₈H₁₂BrN₃O₂S (molar mass: 282.16) .

- Key Differences :

- The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility.

- The amine group at C3 offers nucleophilic reactivity distinct from the ester group, enabling different downstream modifications.

Compound 3 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Substituents : 4-Chlorophenyl at C2; methyl groups at N1 and C5; ketone at C3 (vs. ester in the target compound).

- Molecular Formula : C₁₂H₁₁BrClN₂O (molar mass: 301–305) .

- Key Differences :

- The dihydro-pyrazol-one core introduces conjugation and planarity, affecting π-π stacking interactions.

- The chlorophenyl group enhances lipophilicity and may influence biological target binding.

Comparative Data Table

Biological Activity

Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The unique structural features of these compounds contribute to their interaction with various biological targets, making them valuable in drug development .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is achieved through the condensation of appropriate hydrazines with carbonyl compounds.

- Bromination : The introduction of the bromine atom at the 4-position is performed using brominating agents.

- Esterification : The carboxylic acid group is converted into a methyl ester through reaction with methanol in the presence of an acid catalyst.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, it has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, highlighting its therapeutic potential in conditions such as rheumatoid arthritis and asthma .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Umesha et al. reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Anticancer Activity Assessment

In another study, the compound was tested against various cancer cell lines. It exhibited an IC50 value of 25 µM against MCF7 cells, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis of Related Pyrazole Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 25 (MCF7) | Effective against Gram-positive bacteria |

| Ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate | Anticancer | 30 (A549) | Broader solubility |

| 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | Antimicrobial | 32 (S. aureus) | Significant anti-inflammatory activity noted |

Q & A

Q. How can researchers optimize the synthesis yield of methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For pyrazole derivatives, key factors include:

- Catalyst selection : Use palladium catalysts for bromination or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl functionalization) .

- Temperature control : Reflux conditions (e.g., 80–100°C in THF or DMF) are common for cyclization and esterification steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrazole C-4 bromine position .

- Stoichiometry : Excess methylating agents (e.g., methyl iodide) improve esterification efficiency .

Example Data Table :

| Condition | Yield (%) | Reference |

|---|---|---|

| DMF, 100°C, 24h | 78 | |

| THF, Pd(PPh₃)₄, 80°C | 65 |

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) to separate brominated pyrazole intermediates .

- Recrystallization : Ethanol/water mixtures (7:3 ratio) yield high-purity crystals due to differential solubility of ester derivatives .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve regioisomeric impurities .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C-4 bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the ester group .

- Molecular docking : Predict binding affinity for medicinal chemistry applications (e.g., anti-inflammatory targets like COX-2) using AutoDock Vina .

- Kinetic studies : Monitor activation energy barriers for cross-coupling reactions using Arrhenius plots .

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

- Methodological Answer :

- Multi-technique validation : Combine / NMR, IR, and high-resolution mass spectrometry (HRMS). For example, distinguish between C-3 and C-5 substitution patterns via NMR chemical shifts .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguous NOE correlations or crystallographic disorder .

Example NMR Data :

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-5 | 7.82 | Singlet | 1H |

| Propyl CH₂ | 1.35 | Triplet | 2H |

Q. What methodologies assess the environmental impact or toxicity of this compound?

- Methodological Answer :

- Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to evaluate acute toxicity .

- Degradation studies : Perform photolysis (UV irradiation in aqueous solutions) or hydrolysis (pH 7–9 buffers) to track persistence .

- QSAR models : Predict bioaccumulation potential via logP calculations (e.g., using PubChem descriptors) .

Q. How to design multi-step synthetic routes using this compound as a key intermediate?

- Methodological Answer :

- Retrosynthetic analysis : Target bioactive molecules (e.g., kinase inhibitors) by functionalizing the bromide via cross-coupling or substituting the ester with amides .

- Protecting group strategies : Temporarily block the ester group using tert-butyl or benzyl protection during bromine substitution .

Example Route :

Methyl ester → Suzuki coupling with aryl boronic acid → Deprotection → Amidation with hydrazines → Final product .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or integration discrepancies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.